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molecular formula C11H10O3 B3177383 2-methylene-4-oxo-4-phenylbutanoic acid CAS No. 15732-75-9

2-methylene-4-oxo-4-phenylbutanoic acid

Cat. No. B3177383
M. Wt: 190.19 g/mol
InChI Key: MXDYOAKQTRLNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368458B2

Procedure details

To a stirred slurry of benzene (4.50 mL, 50.3 mmol) and itaconic anhydride (5.64 g, 50.3 mmol) in 1,2-dichloroethane at room temperature under argon, was added aluminum chloride (13.42 g, 100.7 mmol) in portions over 30 min A dark green solution formed as the temperature rose to 27° C. before subsiding. After 4 h, the now brown solution was poured rapidly into a stirred mixture of ice (200 g) and concentrated hydrochloric acid (15 mL). The resulting beige solids were filtered and air-dried to give the title compound (4.69 gm, 49%). MS [M+H]+: found 191.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
13.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][C:8]1=[CH2:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCCl>[CH2:9]=[C:8]([CH2:10][C:11](=[O:12])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:7]([OH:14])=[O:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
5.64 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
13.42 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed as the temperature
CUSTOM
Type
CUSTOM
Details
rose to 27° C. before subsiding
FILTRATION
Type
FILTRATION
Details
The resulting beige solids were filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=C(C(=O)O)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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